molecular formula C6H12Se B14348869 3-Methyl-1-(methylselanyl)but-2-ene CAS No. 92976-68-6

3-Methyl-1-(methylselanyl)but-2-ene

Katalognummer: B14348869
CAS-Nummer: 92976-68-6
Molekulargewicht: 163.13 g/mol
InChI-Schlüssel: QILGBTCNBCRKOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-(methylselanyl)but-2-ene is an organic compound characterized by the presence of a selenium atom attached to a butene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(methylselanyl)but-2-ene can be achieved through several methods. One common approach involves the reaction of 3-methylbut-2-en-1-ol with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the selenium atom on the carbon backbone.

Industrial Production Methods

Industrial production of this compound may involve the large-scale reaction of 3-methylbut-2-en-1-ol with methylselenol using continuous flow reactors. This method ensures a consistent and high-yield production of the compound, which is essential for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-(methylselanyl)but-2-ene undergoes several types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The methylselanyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Selenoxide and selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Functionalized butene derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-(methylselanyl)but-2-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing functional groups.

    Biology: Studied for its potential antioxidant properties and its role in selenium metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of selenium-containing polymers and materials with unique electronic properties.

Wirkmechanismus

The mechanism by which 3-Methyl-1-(methylselanyl)but-2-ene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can enhance their reactivity and stability. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-1-(methylthio)but-2-ene: Contains a sulfur atom instead of selenium.

    3-Methyl-1-(methylselanyl)pent-2-ene: Similar structure but with an additional carbon atom in the backbone.

    3-Methyl-1-(methylselanyl)but-1-ene: Positional isomer with the double bond at a different location.

Uniqueness

3-Methyl-1-(methylselanyl)but-2-ene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and carbon analogs

Eigenschaften

CAS-Nummer

92976-68-6

Molekularformel

C6H12Se

Molekulargewicht

163.13 g/mol

IUPAC-Name

3-methyl-1-methylselanylbut-2-ene

InChI

InChI=1S/C6H12Se/c1-6(2)4-5-7-3/h4H,5H2,1-3H3

InChI-Schlüssel

QILGBTCNBCRKOO-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC[Se]C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.